molecular formula C15H12N2O B7760820 3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No. B7760820
M. Wt: 236.27 g/mol
InChI Key: WTRHWMWYUADLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Imidazo[1,2-a]pyridines : A study by Mohan, Rao, and Adimurthy (2013) reports the synthesis of methylimidazo[1,2-a]pyridines, including similar compounds to 3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, using water-mediated hydroamination and silver-catalyzed aminooxygenation (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

  • Formation of Imidazo[4,5-b]pyridine Derivatives : Perandones and Soto (1997) explored the condensation of similar compounds with carbonitriles, ketones, and polyfunctional carbonyl compounds, leading to the formation of imidazo[4,5-b]pyridine derivatives (Francisco Perandones & J. Soto, 1997).

  • Creation of Substituted Furans : A study by Pan et al. (2010) demonstrated the application of N,N-substituted imidazo[1,5-a]pyridine carbenes, similar to the compound , in organic synthesis. This method developed a straightforward approach to fully substituted furans (Huan-Rui Pan et al., 2010).

  • Crystallographic Characterization : Hakimi et al. (2012) studied a novel derivative of imidazo[1,5-a]pyridine, providing insights into its crystallographic and spectral characteristics. This research is significant for understanding the structural properties of similar compounds (M. Hakimi et al., 2012).

  • Biological Study of Derivatives : Ladani et al. (2009) synthesized derivatives of a similar compound and evaluated their antimicrobial properties, indicating potential applications in the development of new antibacterial and antifungal agents (M. Ladani et al., 2009).

  • Low-Cost Emitters with Large Stokes' Shift : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, related to the compound , demonstrating their potential as low-cost emitters in various applications due to their large Stokes' shift and tunable quantum yields (G. Volpi et al., 2017).

properties

IUPAC Name

3-(4-methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-16-13(10-18)14-4-2-3-9-17(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRHWMWYUADLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 2
3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 3
3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 4
3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 5
3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.